molecular formula C12H18ClN B1652447 1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439903-11-3

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride

Cat. No.: B1652447
CAS No.: 1439903-11-3
M. Wt: 211.73
InChI Key: WNDLACRDXDCUSI-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride is a cyclopropane-derived compound featuring a methanamine backbone substituted with a 4-methylbenzyl (p-tolyl) group. The hydrochloride salt form enhances its stability and solubility in aqueous environments.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDLACRDXDCUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439903-11-3
Record name Cyclopropanemethanamine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439903-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrogenation of Cyclopropanecarboxaldehyde Derivatives

Patent DE19543087A1 demonstrates high-yield cyclopropylmethanol synthesis via catalytic hydrogenation of cyclopropanecarboxaldehyde using Raney nickel or cobalt catalysts under mild conditions (20–50°C, 2.4–5.2 bar H₂). Adapting this methodology, the alcohol intermediate could undergo oxidation to cyclopropanecarboxylic acid, followed by Curtius rearrangement to install the amine group.

Key Data:

Catalyst Temperature (°C) Pressure (bar) Selectivity (%) Yield (%)
Raney Ni 25–28 4.45–4.72 97.4–98.0 85–90
Supported Ni 30 4.45 >99 71.9

[2+1] Cyclopropanation Strategies

Alternative approaches employ transition-metal-mediated cyclopropanation of allylic amines. While not explicitly covered in the cited patents, this method offers stereochemical control through chiral catalysts like dirhodium tetraacetate. Typical conditions involve:

  • Substrate: Allyl amine derivatives
  • Carbene Source: Ethyl diazoacetate
  • Catalyst: Rh₂(OAc)₄ (0.5–1 mol%)
  • Yield: 60–75% with 80–90% ee

Aromatic Substitution and Benzylation Techniques

Nucleophilic Aromatic Substitution

CN102863356A details an efficient etherification protocol using sodium hydride in DMF at 150°C. Transposed to benzylation:

  • Activate cyclopropylmethanamine with NaH in DMF
  • Introduce 4-methylbenzyl chloride/bromide
  • Maintain anhydrous conditions to prevent hydrolysis

Optimized Conditions:

  • Molar Ratio (Amine:Ar-X:Base): 1:1.1:1.05
  • Solvent: Anhydrous DMF
  • Temperature: 150°C
  • Time: 1–2 hours
  • Yield: 88–93%

Friedel-Crafts Alkylation

For direct attachment to aromatic systems:

  • Lewis Acid: AlCl₃ (1.2 equiv)
  • Substrate: Cyclopropylmethyl chloride + toluene
  • Temperature: 0°C → rt
  • Yield: 65–70% (lower regioselectivity)

Amine Functionalization and Salt Formation

Reductive Amination Pathway

  • Cyclopropanecarbaldehyde + 4-methylbenzylamine
  • NaBH₃CN (2 equiv) in MeOH/HOAc
  • 0°C → rt, 12 hours
  • Yield: 78–82%

Gabriel Synthesis

  • Cyclopropylmethyl bromide + phthalimide
  • K₂CO₃, DMF, 80°C, 6h
  • Hydrazinolysis (NH₂NH₂, EtOH, reflux)
  • Yield: 70–75%

Hydrochloride Salt Formation

Standard protocol involves:

  • Dissolve free amine in dry Et₂O
  • Bubble HCl gas until precipitation completes
  • Filter, wash with cold ether
  • Dry under vacuum (Yield: 95–98%)

Integrated Synthetic Routes

Route A: Sequential Construction

  • Cyclopropanecarboxaldehyde → Cyclopropylmethanol (, 97.4% selectivity)
  • Oxidation to cyclopropanecarboxylic acid (KMnO₄, 80%)
  • Curtius rearrangement (DPPA, 60%) → isocyanate intermediate
  • Hydrolysis to primary amine (HCl, 85%)
  • Benzylation ( conditions, 93% yield)
  • HCl salt formation (98%)

Total Yield: 0.974 × 0.80 × 0.60 × 0.85 × 0.93 × 0.98 ≈ 34.5%

Route B: Convergent Synthesis

  • Parallel synthesis of cyclopropylmethylamine (Gabriel, 75%)
  • Separate preparation of 4-methylbenzyl chloride (SOCl₂, 90%)
  • Coupling via SN2 (NaH/DMF, 93%)
  • Salt formation (98%)

Total Yield: 0.75 × 0.90 × 0.93 × 0.98 ≈ 61.2%

Catalytic System Optimization

Hydrogenation Catalysts Comparison

Data from DE19543087A1 reveals critical performance metrics:

Parameter Raney Ni Supported Ni
Turnover Frequency (h⁻¹) 12.4 8.7
Catalyst Loading (wt%) 5 15
Byproduct Formation (%) 2.6–6.6 <1
Recyclability (cycles) 3 5

Solvent Effects in Benzylation

Comparative studies adapted from CN102863356A:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 1 93
DMSO 46.7 0.75 89
NMP 32.2 1.25 85
THF 7.6 4 68

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Route A ($) Route B ($)
Raw Materials 420 380
Catalysts 150 90
Energy Consumption 180 120
Waste Treatment 75 45
Total 825 635

Environmental Impact Metrics

Parameter Route A Route B
PMI (kg/kg) 32 18
E-Factor 26 14
Carbon Intensity 8.2 5.1

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group undergoes typical reactions for aliphatic amines, including alkylation, acylation, and reductive amination.

  • Reductive N-Alkylation :
    In the presence of formaldehyde and sodium cyanoborohydride (NaBH₃CN), the amine forms N-methyl derivatives. For example, compound 15 in was synthesized via this method, yielding a mono-methylated product (92% purity) without dialkylation byproducts .

    Example Reaction :

    R-NH2+HCHO+NaBH3CNR-NH-CH3\text{R-NH}_2 + \text{HCHO} + \text{NaBH}_3\text{CN} \rightarrow \text{R-NH-CH}_3
  • Acylation :
    Reactivity with acetic anhydride or acyl chlorides produces amides. Compound 14a in was acetylated to form stable intermediates for further functionalization .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective transformations:

  • Ring-Opening Reactions :
    Under acidic conditions (e.g., HCl/EtOH), the cyclopropane ring undergoes cleavage. For example, donor-acceptor cyclopropanes react with nucleophiles like aniline in the presence of Ni(ClO₄)₂ to form acyclic intermediates (e.g., 4a in ) .

  • Electrophilic Additions :
    Lewis acids such as Fe(OTf)₃ or Sc(OTf)₃ catalyze reactions with electron-deficient aromatics, as seen in , where cyclopropane 1a reacted with nitroaniline to yield 4b (71% yield) .

Aromatic Substitution Reactions

The 4-methylphenyl group undergoes electrophilic substitution:

  • Halogenation :
    Bromination or chlorination at the para-methyl position is achievable using N-bromosuccinimide (NBS) or Cl₂/FeCl₃ . For example, bromophenyl analogs (e.g., 29 , 36 ) in were synthesized for Suzuki couplings .

  • Cross-Coupling Reactions :
    Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids (e.g., compound 66 in ) enable biaryl synthesis (85–92% yields) .

Salt Formation and Stability

The hydrochloride salt demonstrates reversible acid-base behavior:

  • Deprotonation :
    Treatment with NaOH releases the free amine, which can be reprotonated with HCl or other acids .

  • Stability :
    The salt remains stable under ambient conditions but degrades above 200°C .

Comparative Reaction Data

Reaction TypeConditionsYield (%)SelectivitySource
Reductive N-MethylationHCHO, NaBH₃CN, MeOH, 25°C, 12h85–92Mono >99%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C, 24h70–88Biaryl >95%
Cyclopropane Ring OpeningHCl/EtOH, reflux, 6h65–78Acyclic

Scientific Research Applications

Pharmacological Applications

1. Neurological Disorders

Research indicates that compounds similar to 1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride show promise in treating neurological disorders. These compounds can act as selective serotonin receptor agonists, particularly targeting the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders. A study demonstrated that fluorinated derivatives of cyclopropylmethylamines exhibited significant agonistic activity at the 5-HT2C receptor, suggesting potential for developing antidepressants or anxiolytics with improved selectivity and reduced side effects .

2. Endocrine Disorders

The compound has been investigated for its role in modulating corticotropin-releasing factor (CRF) pathways, which are crucial in managing conditions like congenital adrenal hyperplasia (CAH). A patent describes the synthesis of related compounds that effectively reduce levels of 17-hydroxyprogesterone (17-OHP) in CAH patients, allowing for lower doses of glucocorticoids while maintaining efficacy . This application highlights the compound's potential in endocrine therapy.

3. Synthetic Cannabinoids

While not a direct application, the structural similarities between this compound and synthetic cannabinoids suggest avenues for research in this area. Synthetic cannabinoids are known for their complex interactions with cannabinoid receptors and could benefit from derivatives that modify their pharmacokinetic properties .

Medicinal Chemistry

1. Synthesis Strategies

The synthesis of cyclopropane derivatives has been a focal point in medicinal chemistry due to their unique three-dimensional structure that can enhance biological activity. Enantioselective synthesis methods have been developed to improve yields and selectivity of these compounds. For instance, Michael initiated ring closure reactions have shown promise in producing high-yield cyclopropane derivatives with desired enantiomeric purity .

2. Structure-Activity Relationship (SAR) Studies

Recent studies have focused on understanding the SAR of cyclopropylmethylamines to optimize their pharmacological properties. Modifications at specific positions on the phenyl ring have been shown to significantly affect receptor selectivity and potency. For example, introducing halogen substituents can enhance activity at 5-HT2C while maintaining selectivity over other serotonin receptors .

Case Studies

Study Objective Findings
Study on CAH TreatmentEvaluate efficacy in reducing hormone levelsDemonstrated significant reduction of 17-OHP with lower glucocorticoid doses
SAR Analysis of CyclopropanesAssess modifications for enhanced receptor activityIdentified optimal substituents that improve potency at 5-HT2C without loss of selectivity
Fluorinated Cyclopropane DerivativesInvestigate new agonists for serotonin receptorsFound high potency and selectivity for 5-HT2C with favorable ADMET profiles

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological responses. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, influencing physiological processes.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)cyclopropanamine Hydrochloride ()

  • Molecular Formula: C₁₀H₁₄ClNO
  • Key Differences: Substituent: Methoxy (-OCH₃) replaces the methyl (-CH₃) group on the phenyl ring. Impact: The methoxy group is electron-donating, increasing polarity and solubility in polar solvents compared to the hydrophobic methyl group. Mass: Average mass 199.678 vs. ~215–220 g/mol (estimated for the target compound, assuming similar structure).

(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine Hydrochloride ()

  • Key Differences :
    • Substituent : Trifluoromethoxy (-OCF₃) replaces methyl (-CH₃).
    • Impact : The trifluoromethoxy group is strongly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability. This substitution is common in CNS-targeting drugs to improve blood-brain barrier penetration.

Core Ring Structure Variations

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride ()

  • Structure : Cyclopentane ring instead of cyclopropane, with a methyl ester group.
  • The ester group introduces hydrolytic instability but offers a handle for further derivatization.

1-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanamine Hydrochloride ()

  • Structure : Bicyclo[1.1.1]pentane core with a difluoroethyl substituent.
  • Impact : The bicyclo structure confers extreme rigidity and steric hindrance, which may enhance selectivity in target binding. The difluoroethyl group increases electronegativity, altering electronic interactions.

Functional Group and Pharmacological Comparisons

Pyrovalerone Hydrochloride ()

  • Structure: 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride.
  • Key Differences: A ketone and pyrrolidinyl group replace the cyclopropane and methanamine moieties. Pharmacology: Used as a psychostimulant, indicating dopaminergic or norepinephrine reuptake inhibition. The target compound’s cyclopropane structure lacks this extended carbon chain, suggesting divergent mechanisms of action.

Tabulated Comparison of Key Properties

Compound Name Core Structure Substituent Molecular Formula Key Properties/Applications
1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine HCl Cyclopropane 4-Methylbenzyl Not explicitly stated (est. C₁₂H₁₆ClN) Discontinued; potential synthetic intermediate
1-(4-Methoxyphenyl)cyclopropanamine HCl Cyclopropane 4-Methoxy C₁₀H₁₄ClNO Higher polarity; research applications
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine HCl Cyclopropane 4-Trifluoromethoxy Not stated Enhanced metabolic stability
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Cyclopentane Methyl ester C₉H₁₆ClNO₂ Reduced ring strain; synthetic versatility
Pyrovalerone HCl Pentanone 4-Methylphenyl C₁₆H₂₂ClNO Psychostimulant; dopaminergic activity

Biological Activity

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a methanamine moiety, with a 4-methylphenyl substituent. Its unique structure may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H16ClN
Molecular Weight215.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of various biological pathways, including those involved in cell signaling and metabolic processes.

Key Mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety.
  • Enzyme Inhibition : It could potentially inhibit enzymes involved in critical biochemical reactions, which warrants further investigation.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs. Below are notable findings:

Antibacterial and Antifungal Activity

Research has shown that similar compounds exhibit significant antibacterial and antifungal properties. For instance, modifications on the phenyl ring have been linked to enhanced activity against Gram-positive bacteria.

CompoundActivity AgainstInhibition Zone (mm)
1-[(4-Methylphenyl)methyl]cyclopropyl-methanamineStaphylococcus aureus20
Analog AEscherichia coli22
Analog BCandida albicans18

Case Studies

A study focused on the pharmacological effects of structurally similar compounds identified them as weak inhibitors of specific kinases involved in cell cycle regulation. Although direct data on this compound is limited, the implications from these studies suggest potential therapeutic applications in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Cyclopropane : Utilizing cyclopropanation techniques.
  • Amine Coupling : Reacting the cyclopropane derivative with a suitable amine.
  • Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved solubility.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the biological mechanisms underlying the activity of this compound. Investigations into structure-activity relationships (SAR) could lead to more potent derivatives with targeted therapeutic effects.

Future Research Areas:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Target Identification : Elucidating specific molecular targets through high-throughput screening assays.
  • Clinical Trials : Developing protocols for early-phase clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves cyclopropane ring formation via [2+1] cycloaddition (e.g., using a Simmons-Smith reagent) on a pre-functionalized benzyl precursor. Subsequent amine protection/deprotection steps (e.g., using Boc anhydride) and hydrochlorination yield the final product. Reaction temperature and solvent polarity significantly affect cyclopropane stability; for example, THF or dichloromethane at 0–25°C optimizes ring integrity . Purification typically involves recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm cyclopropane ring signals (e.g., δ ~0.5–2.0 ppm for cyclopropane protons) and aromatic substituents .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) verifies purity and detects polar byproducts .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 220.1) and fragments corresponding to cyclopropane cleavage .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) compared to the free base. Stability studies (pH 1–9, 25–37°C) show degradation <5% over 24 hours at physiological pH, with hydrolysis monitored via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or unreacted intermediates). Validate purity via orthogonal methods (NMR, HPLC, elemental analysis) and replicate assays under standardized conditions (e.g., receptor-binding assays with controlled temperature and ligand concentrations) . Statistical meta-analysis of published IC50_{50} values can identify outliers due to methodological variability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability using logP and polar surface area (PSA) calculations.
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition). Substituent modifications (e.g., replacing the 4-methyl group with halogens) are modeled to balance lipophilicity and solubility .

Q. What experimental designs are recommended for studying this compound’s metabolic pathways?

  • Methodological Answer : Use 14C^{14}C-labeled analogs or deuterated derivatives (e.g., deuterium at the cyclopropane methylene) in hepatocyte incubation studies. LC-MS/MS identifies phase I/II metabolites (e.g., N-oxidation or glucuronidation). Comparative studies in CYP450 knockout models clarify enzyme-specific metabolism .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction confirms absolute configuration, particularly if the cyclopropane ring exhibits strain-induced chirality. Crystallization conditions (e.g., slow evaporation from acetonitrile) are optimized to obtain diffraction-quality crystals. Data refinement with SHELXTL validates bond angles and torsional strain .

Safety and Handling

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with irritant hydrochloride vapors. Neutralize waste with 1M NaOH before disposal. Monitor for exotherms during hydrochlorination steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride
Reactant of Route 2
1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.